molecular formula C8H10N2O2 B019879 2-Methoxy-5-aminoformanilide CAS No. 78939-34-1

2-Methoxy-5-aminoformanilide

Cat. No.: B019879
CAS No.: 78939-34-1
M. Wt: 166.18 g/mol
InChI Key: GAPCMYIHVRFISC-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)formamide is an organic compound with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. This compound is a derivative of (4-Methoxyphenyl)amine and is used in various organic synthesis applications.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)formamide has several scientific research applications, including:

    Chemistry: Used in the synthesis of various organic compounds, including O-silylurethanes and ureas.

    Biology: Plays a role in the production of nitrogenous compounds through formamide-based systems.

    Industry: Used in the production of various industrial chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Amino-2-methoxyphenyl)formamide can be synthesized through the N-formylation of primary and secondary amines using formamide and sodium methoxide. This method offers moderate to excellent yields and enables one-pot conversion of amino esters to N-formyl amides. Another method involves the formamide/formamidase system, which is exploited for efficient formamide-based production of nitrogenous compounds.

Industrial Production Methods

Industrial production methods for N-(5-Amino-2-methoxyphenyl)formamide are not extensively documented. the use of formamide-based production systems and N-formylation techniques are likely employed due to their efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions to form derivatives like O-silylurethanes, ureas, and other formamides.

Common Reagents and Conditions

Common reagents used in these reactions include formamide, sodium methoxide, and other formylating agents. Reaction conditions typically involve moderate temperatures and solvent-free environments for efficient conversion.

Major Products Formed

Major products formed from these reactions include O-silylurethanes, ureas, and other formamides, which have promising applications in organic synthesis.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)formamide involves its ability to undergo N-formylation and other chemical reactions. The molecular targets and pathways involved include the formamide/formamidase system, which facilitates the production of nitrogenous compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Amino-2-methoxyphenyl)formamide include:

  • 2-Methoxy-5-aminoformanilide
  • N-(5-Amino-2-methoxyphenyl)acetamide

Uniqueness

N-(5-Amino-2-methoxyphenyl)formamide is unique due to its specific structure and ability to undergo efficient N-formylation reactions. Its derivatives have promising applications in organic synthesis, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPCMYIHVRFISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455335
Record name N-(5-Amino-2-methoxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78939-34-1
Record name N-(5-Amino-2-methoxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-amino-2-methoxyphenyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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